![molecular formula C34H30 B14652876 2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene CAS No. 43141-54-4](/img/structure/B14652876.png)
2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene is a complex organic compound characterized by its multiple phenyl groups and dimethyl substitutions. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the presence of conjugated pi-electron systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene typically involves multiple steps of aromatic substitution reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is favored due to its mild conditions and high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to minimize side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a model compound in studies of aromatic substitution reactions and the effects of steric hindrance.
Biology: Investigated for its potential interactions with biological macromolecules due to its aromatic nature.
Medicine: Explored for its potential use in drug design, particularly in the development of compounds with multiple aromatic rings.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene involves its interaction with various molecular targets. The compound’s multiple aromatic rings allow it to participate in pi-pi stacking interactions, which can influence the structure and function of biological molecules. Additionally, its hydrophobic nature enables it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylbenzophenone: Similar in structure but with fewer phenyl groups.
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine: Contains a piperazine ring and a thioether linkage.
Uniqueness
2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene is unique due to its extensive conjugated system and multiple phenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in research and industrial applications where stability and specific interactions are required.
Propriétés
Numéro CAS |
43141-54-4 |
|---|---|
Formule moléculaire |
C34H30 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
2-[4-[4-[4-(2,5-dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C34H30/c1-23-5-7-25(3)33(21-23)31-17-13-29(14-18-31)27-9-11-28(12-10-27)30-15-19-32(20-16-30)34-22-24(2)6-8-26(34)4/h5-22H,1-4H3 |
Clé InChI |
PULLJBUGWTWFBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=C(C=CC(=C5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14652794.png)
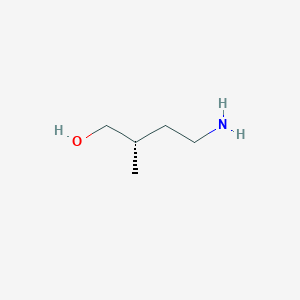
![1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene](/img/structure/B14652805.png)

![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14652812.png)
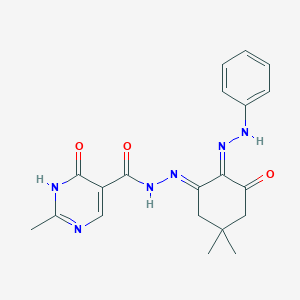
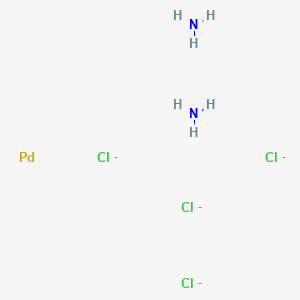
![1-[(5-Methyl-2-furyl)methyl]piperidine](/img/structure/B14652843.png)
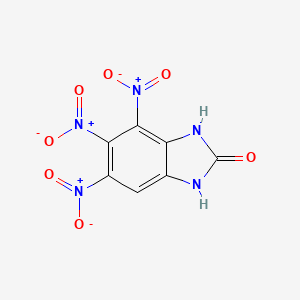

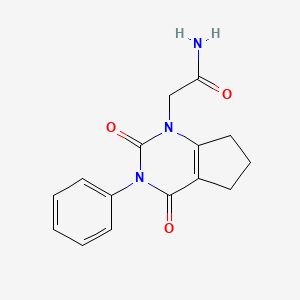
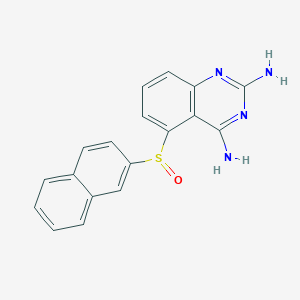
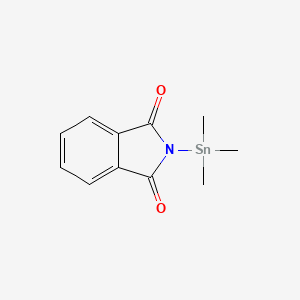
![1,2,4,5,6,7,8,9-octachlorotricyclo[5.3.0.02,6]deca-4,8-diene-3,10-dione](/img/structure/B14652881.png)
